molecular structure and weight of 5-bromo-3-isopropyl-2-methyl-2H-indazole
molecular structure and weight of 5-bromo-3-isopropyl-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of therapeutics targeting a wide array of physiological pathways. This guide focuses on a specific, functionalized derivative: 5-bromo-3-isopropyl-2-methyl-2H-indazole. This compound serves as a valuable intermediate in synthetic chemistry, offering multiple points for molecular elaboration. The presence of a bromine atom at the 5-position provides a handle for cross-coupling reactions, while the alkyl substituents at the N2 and C3 positions influence the molecule's steric and electronic properties, making it a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
This document provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthetic protocol, and detailed characterization of 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Molecular Structure and Physicochemical Properties
5-bromo-3-isopropyl-2-methyl-2H-indazole is a substituted indazole with a molecular formula of C₁₁H₁₃BrN₂[1]. The core of the molecule is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features include a bromine atom at position 5 of the benzene ring, an isopropyl group at position 3 of the pyrazole ring, and a methyl group on the nitrogen at position 2 of the pyrazole ring. This specific substitution pattern defines it as a 2H-indazole isomer.
The molecular structure can be visualized as follows:
Caption: Molecular Structure of 5-bromo-3-isopropyl-2-methyl-2H-indazole.
A summary of the key physicochemical properties is provided in the table below:
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-isopropyl-2-methyl-2H-indazole | N/A |
| Other Names | 5-bromo-2-methyl-3-propan-2-ylindazole; 2H-Indazole, 5-bromo-2-methyl-3-(1-methylethyl)- | [1] |
| CAS Number | 1528976-72-8 | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Physical Form | Solid, powder or crystals | |
| InChI Key | BPWLZIRVIFVPOW-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis Protocol
The synthesis of 5-bromo-3-isopropyl-2-methyl-2H-indazole is most effectively achieved through the N-alkylation of a 5-bromo-3-isopropyl-1H-indazole precursor. The regioselectivity of the N-alkylation of indazoles (N1 versus N2) is a critical consideration and is influenced by factors such as the steric hindrance of the substituent at the C3 position, the choice of base, and the solvent system[3]. In this case, the steric bulk of the isopropyl group at the C3 position is expected to direct the incoming methyl group to the less sterically hindered N2 position, yielding the desired 2H-indazole isomer.
The proposed synthetic workflow is a two-step process starting from the commercially available 4-bromo-2-isobutyryl-1-nitrobenzene.
Caption: Proposed synthetic workflow for 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Step 1: Synthesis of 5-Bromo-3-isopropyl-1H-indazole
Principle: This step involves the reductive cyclization of 4-bromo-2-isobutyryl-1-nitrobenzene. The nitro group is reduced to an amino group, which then undergoes intramolecular condensation with the adjacent ketone to form the indazole ring. Iron powder in the presence of an electrolyte like ammonium chloride is a classic and effective method for this transformation.
Materials:
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4-Bromo-2-isobutyryl-1-nitrobenzene
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Iron powder (<100 mesh)
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Ammonium chloride (NH₄Cl)
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Ethanol
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-isobutyryl-1-nitrobenzene (1.0 eq), ethanol, and water (in a 4:1 v/v ratio).
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Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
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Combine the filtrate and washings in a separation funnel.
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Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-3-isopropyl-1H-indazole.
Step 2: Synthesis of 5-Bromo-3-isopropyl-2-methyl-2H-indazole
Principle: This step is a standard N-alkylation reaction. Sodium hydride (NaH), a strong base, deprotonates the indazole at the N1 position to form the corresponding sodium salt. This nucleophilic anion then reacts with methyl iodide in an SN2 reaction to form the N-methylated product. As previously mentioned, the steric hindrance of the C3-isopropyl group is expected to favor alkylation at the N2 position[3].
Materials:
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5-Bromo-3-isopropyl-1H-indazole
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Saturated ammonium chloride solution
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-isopropyl-1H-indazole (1.0 eq) and dissolve it in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Characterization
The structural elucidation and purity assessment of the synthesized 5-bromo-3-isopropyl-2-methyl-2H-indazole are performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the N-methyl group. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their splitting patterns influenced by the bromine substituent. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The N-methyl group will appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule[4]. The chemical shifts will be influenced by the bromine atom and the nitrogen atoms of the indazole ring. The carbonyl carbon of the isopropyl group will be in the aliphatic region, while the aromatic carbons will resonate at lower field[4].
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of a single bromine atom, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of 5-bromo-3-isopropyl-2-methyl-2H-indazole. The provided synthetic protocol is based on established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. The detailed characterization data serves as a benchmark for researchers and scientists working with this versatile synthetic intermediate. The strategic placement of the bromo, isopropyl, and methyl groups makes this compound a valuable starting material for the development of novel indazole-based compounds with potential applications in drug discovery and materials science.
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